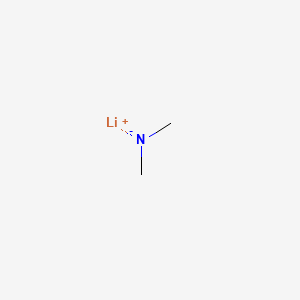Lithium dimethylamide
CAS No.: 3585-33-9
Cat. No.: VC3727272
Molecular Formula: C2H8LiN
Molecular Weight: 53.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3585-33-9 |
|---|---|
| Molecular Formula | C2H8LiN |
| Molecular Weight | 53.1 g/mol |
| IUPAC Name | lithium;dimethylazanide |
| Standard InChI | InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 |
| Standard InChI Key | QHXBFEDDNKOZHB-UHFFFAOYSA-N |
| SMILES | [Li+].C[N-]C |
| Canonical SMILES | [H-].[Li+].CNC |
Introduction
Chemical Identity and Basic Properties
Lithium dimethylamide is an organolithium compound with the chemical formula C₂H₆LiN. It consists of a lithium cation and a dimethylamide anion, characterized by its high reactivity as both a strong base and nucleophile . The compound features a nitrogen atom bonded to two methyl groups along with a lithium atom, which contributes to its characteristic reactivity profile.
The physical and chemical properties of lithium dimethylamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂H₆LiN |
| Molar Mass | 51.02 g/mol |
| Density | 0.68 g/mL at 25°C |
| Boiling Point | 68-70°C |
| Flash Point | -23°C |
| Water Solubility | Reacts violently with water |
| Appearance | Slurry |
| Color | White |
| Sensitivity | Air & Moisture Sensitive |
The compound typically appears as a white slurry and demonstrates extreme sensitivity to both air and moisture, necessitating specialized handling techniques under inert atmosphere conditions .
Synthesis and Preparation Methods
Multiple synthetic routes exist for the preparation of lithium dimethylamide, with the most common approaches involving direct or indirect lithiation of dimethylamine.
In Situ Preparation
One of the most frequently employed methods involves preparing lithium dimethylamide in situ from dimethylamine and butyl lithium. This approach is particularly advantageous for the preparation of various phosphorus and silicon derivatives, as it minimizes handling of the sensitive organolithium compound . The reaction proceeds through straightforward deprotonation of dimethylamine by butyl lithium, generating the desired lithium dimethylamide.
Direct Synthesis
The direct synthesis typically involves the reaction of lithium metal with dimethylamine under controlled conditions:
2Li + 2(CH₃)₂NH → 2(CH₃)₂NLi + H₂
This reaction requires an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air . The resulting lithium dimethylamide can then be used directly or purified for subsequent reactions.
Reactivity and Chemical Behavior
Lithium dimethylamide exhibits a diverse reactivity profile that makes it valuable in numerous synthetic applications.
Base Properties
Aggregate Formation and Structural Characteristics
Lithium dimethylamide demonstrates complex structural behavior in solution, particularly regarding aggregate formation, which significantly impacts its reactivity.
Solvent Effects on Aggregation
The solvation environment profoundly influences the structural characteristics and reactivity of lithium dimethylamide. Research indicates that steric demands of solvation represent a critical determinant of aggregate structure and chemical behavior. In THF, for instance, specific solvation patterns emerge that modify the compound's reactivity profile .
Applications in Organic Synthesis
Lithium dimethylamide serves as a versatile reagent in numerous organic transformations, contributing to the synthesis of complex molecules.
Deprotonation Reactions
The compound's strong basic character makes it an excellent reagent for deprotonation reactions. It effectively removes protons from weakly acidic compounds, generating reactive intermediates that can participate in subsequent transformations such as alkylation and acylation .
Preparation of Phosphorus and Silicon Derivatives
Lithium dimethylamide prepared in situ has proven particularly valuable in synthesizing various phosphorus and silicon derivatives. This application highlights its utility in creating organometallic compounds bearing diverse functional groups .
Nucleophilic Substitution Reactions
Studies involving lithium diethylamide (a closely related compound) suggest that lithium dimethylamide can participate in nucleophilic substitution reactions with alkyl halides and sulfonates. These reactions typically proceed through transition states that preserve the aggregate structure of the organolithium compound while allowing for nucleophilic attack on the substrate .
Computational Studies and Reaction Mechanisms
Modern computational methods have provided valuable insights into the behavior of lithium dimethylamide in various chemical environments.
DFT Calculations
Density Functional Theory (DFT) calculations have been employed to investigate the formation of mixed aggregates between lithium dimethylamide and other organolithium compounds. These studies have revealed important structural features and energetic properties that influence reactivity patterns .
Mechanistic Investigations
Detailed mechanistic investigations, including IRC (Intrinsic Reaction Coordinate) calculations, have elucidated the pathways through which lithium dimethylamide participates in various transformations. For certain reactions, these studies have revealed stepwise mechanisms involving addition-elimination sequences .
The transition structures for reactions involving organolithium compounds like lithium dimethylamide often display complex geometries that reflect the multidentate coordination of substrates to lithium centers. These structural features play crucial roles in determining reaction outcomes and selectivities .
Comparative Analysis with Related Compounds
Lithium dimethylamide shares similarities with other organolithium amides but possesses distinct reactivity patterns that make it uniquely useful for specific applications.
Comparison with Lithium Diethylamide
While structurally similar to lithium dimethylamide, lithium diethylamide contains ethyl groups rather than methyl groups. This structural difference leads to altered reactivity profiles, particularly regarding steric considerations in nucleophilic substitution reactions. Studies on lithium diethylamide have provided insights into the mechanistic aspects of reactions that likely apply to lithium dimethylamide as well .
Solvation Effects and Aggregate Structures
Research indicates that the solvation of organolithium compounds, including lithium dimethylamide, significantly influences their aggregate structures and reactivity. For instance, THF solvation can modify the energetics of aggregate formation and affect the kinetics of subsequent reactions. These solvation effects represent important considerations when designing synthetic applications involving lithium dimethylamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume